molecular formula C13H17ClFNO3 B2841425 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide CAS No. 2034485-15-7

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide

Cat. No.: B2841425
CAS No.: 2034485-15-7
M. Wt: 289.73
InChI Key: DGQXBLUTYZRUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring chloro, dimethoxy, and fluorobenzamide groups, suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form an amine.

    Acylation: Acylation of the amine with a chloro-substituted benzoyl chloride.

    Substitution: Introduction of the fluorine atom via halogen exchange reactions.

    Alkylation: Alkylation of the amide nitrogen with 2,3-dimethoxy-2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

    Reduction: Reduction of the chloro or fluoro groups under specific conditions.

    Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide could have several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dimethoxypropyl)-4-fluorobenzamide
  • 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-chlorobenzamide
  • 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-methylbenzamide

Uniqueness

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is unique due to the specific combination of chloro, dimethoxy, and fluoro groups. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3/c1-13(19-3,8-18-2)7-16-12(17)10-5-4-9(15)6-11(10)14/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXBLUTYZRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.